molecular formula C30H14O2 B14753534 Aceanthryleno[2,1-a]aceanthrylene-5,13-dione CAS No. 129-68-0

Aceanthryleno[2,1-a]aceanthrylene-5,13-dione

Cat. No.: B14753534
CAS No.: 129-68-0
M. Wt: 406.4 g/mol
InChI Key: NUNPDAMQSBMCIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of aceanthryleno[2,1-a]aceanthrylene-5,13-dione involves multiple steps, typically starting with simpler aromatic compounds. The synthetic routes often include cyclization reactions to form the polycyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Aceanthryleno[2,1-a]aceanthrylene-5,13-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds within the structure.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Aceanthryleno[2,1-a]aceanthrylene-5,13-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of aceanthryleno[2,1-a]aceanthrylene-5,13-dione involves its interaction with molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Aceanthryleno[2,1-a]aceanthrylene-5,13-dione can be compared with other polycyclic aromatic compounds, such as:

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement compared to anthracene.

    Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings.

The uniqueness of this compound lies in its more complex structure, which provides distinct chemical and physical properties .

Properties

CAS No.

129-68-0

Molecular Formula

C30H14O2

Molecular Weight

406.4 g/mol

IUPAC Name

octacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1,3(30),4,6,8,11,13,15,17(29),18,20,22,25,27-tetradecaene-10,24-dione

InChI

InChI=1S/C30H14O2/c31-29-17-9-3-1-7-15(17)25-23-19(11-5-13-21(23)29)28-26-16-8-2-4-10-18(16)30(32)22-14-6-12-20(24(22)26)27(25)28/h1-14H

InChI Key

NUNPDAMQSBMCIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C3=C6C=CC=C7C6=C5C8=CC=CC=C8C7=O)C=CC=C4C2=O

Origin of Product

United States

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